molecular formula C15H16ClN3O B3019310 2-(4-chlorophenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide CAS No. 1210203-62-5

2-(4-chlorophenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide

Cat. No.: B3019310
CAS No.: 1210203-62-5
M. Wt: 289.76
InChI Key: PKNYMBHYABVHEM-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorophenyl group and a cyclopenta[c]pyrazole moiety, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the acylation of the pyrazole derivative with acetic anhydride to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-chlorophenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-4H-benzo[e][1,3]oxazin-4-one
  • Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl(hydroxy)carbamate

Uniqueness

2-(4-chlorophenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide is unique due to its specific structural features, such as the cyclopenta[c]pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c1-19-15(12-3-2-4-13(12)18-19)17-14(20)9-10-5-7-11(16)8-6-10/h5-8H,2-4,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNYMBHYABVHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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